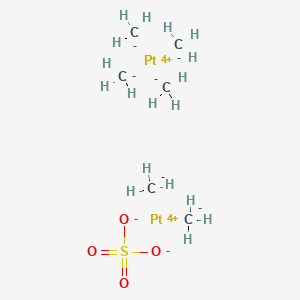

Platinum(4+) sulfate methanide (2/1/6)

Description

Evolution of Platinum Coordination and Organometallic Chemistry

The journey into the world of platinum coordination chemistry began in the 19th century with the discovery of Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O, which was the first organometallic compound to be identified. openochem.orgwikipedia.orgnewworldencyclopedia.org This discovery laid the foundation for the field of organometallic chemistry and highlighted platinum's ability to form stable bonds with organic molecules. openochem.org The subsequent work of Alfred Werner in the late 19th and early 20th centuries on metal ammine complexes, including those of platinum, established the principles of coordination theory, for which he was awarded the Nobel Prize in Chemistry in 1913. libretexts.orgbritannica.com

The 20th century witnessed an explosion in the study of platinum chemistry, largely driven by the discovery of the anticancer properties of cisplatin (B142131), cis-[PtCl₂(NH₃)₂]. nih.govnih.gov This landmark discovery spurred extensive research into platinum(II) and platinum(IV) complexes for therapeutic applications. The development of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography has been instrumental in characterizing the intricate structures and bonding of these complexes. nih.govnih.govresearchgate.net

Significance of Platinum(IV) Complexes in Modern Chemical Research

Platinum(IV) complexes have garnered significant attention in modern chemical research due to their unique properties and potential applications. Their octahedral geometry and relative kinetic inertness compared to their square planar platinum(II) counterparts make them attractive candidates for a variety of uses. iiarjournals.orgnih.gov

One of the most significant areas of research is their application as anticancer prodrugs. nih.govmdpi.comnih.gov The inert nature of the Pt(IV) center allows these complexes to remain intact in the bloodstream, minimizing off-target reactions and associated side effects. nih.gov Upon reaching the hypoxic environment of a tumor, the Pt(IV) complex can be reduced to the active Pt(II) species, which can then bind to DNA and induce cancer cell death. nih.govfrontiersin.org The axial ligands in these octahedral complexes can be modified to tune the compound's solubility, lipophilicity, and reduction potential, allowing for the rational design of targeted drug delivery systems. acs.org

Beyond medicine, platinum(IV) complexes are being explored for their catalytic properties and as components in advanced materials. Their rich photophysical properties also make them candidates for applications in lighting and sensing technologies.

Contextualizing Platinum(4+) Sulfate (B86663) Methanide (B1207047) (2/1/6) within Novel Platinum(IV) Ligand Architectures

While "Platinum(4+) sulfate methanide (2/1/6)" does not correspond to a well-documented compound in the scientific literature, its name suggests a multi-component platinum(IV) system with complex ligation. Such a compound would feature a central platinum atom in the +4 oxidation state coordinated to both sulfate and methanide ligands.

Methanide as a Ligand: A methanide ligand (CH₃⁻) is a carbanion that can form a strong covalent bond with a metal center. The presence of a direct platinum-carbon bond would classify this hypothetical compound as an organometallic complex. Methanide and its derivatives, such as bis(phosphinimino)methanides, are known to form stable complexes with a variety of metals. acs.orgresearchgate.net

The stoichiometry "(2/1/6)" in the name is non-standard but could speculatively refer to the ratio of platinum, sulfate, and methanide ions, or perhaps indicate a more complex cluster or polymeric structure. The design of such a molecule would involve navigating the challenges of incorporating both inorganic (sulfate) and organometallic (methanide) ligands into a stable coordination sphere around a highly charged Pt(4+) center.

Research Trajectories in Multi-Component Platinum(IV) Systems

Current research in multi-component platinum(IV) systems is highly focused on the development of next-generation anticancer agents with improved efficacy and reduced toxicity. mit.edu Key research trajectories include:

Dual-Threat Agents: Researchers are designing platinum(IV) complexes where the axial ligands are themselves biologically active molecules. Upon reduction of the Pt(IV) center, both the platinum(II) species and the released ligands can exert therapeutic effects.

Targeted Drug Delivery: The axial ligands can be functionalized with targeting moieties, such as peptides or antibodies, that can direct the platinum complex specifically to cancer cells, thereby increasing the local concentration of the drug and minimizing damage to healthy tissues. researchgate.net

Photoactivatable Prodrugs: Platinum(IV) complexes are being developed that can be activated by light. This approach allows for precise spatial and temporal control over the release of the active drug, further reducing side effects. frontiersin.org

Nanoparticle Formulations: Encapsulating platinum(IV) complexes within nanoparticles is another promising strategy to improve their solubility, stability, and pharmacokinetic profiles. mit.edu

The exploration of novel ligand combinations, such as the hypothetical sulfate and methanide co-ligated system, falls within the broader trend of creating multifunctional platinum(IV) complexes with tailored properties for specific applications. The synthesis and characterization of such complex architectures will continue to push the boundaries of coordination and organometallic chemistry.

Representative Data for Platinum(IV) Complexes

Due to the lack of specific experimental data for "Platinum(4+) sulfate methanide (2/1/6)", the following tables present representative data for other well-characterized platinum(IV) complexes to illustrate the types of information obtained in modern chemical research.

Table 1: Selected Spectroscopic Data for Representative Platinum(IV) Complexes

| Compound | ¹⁹⁵Pt NMR (δ, ppm) | Key IR Bands (cm⁻¹) | Reference |

| cis,cis,trans-[Pt(NH₃)₂Cl₂(O₂CNH-p-tolyl)₂] | 1264 | 3404 (N-H), 1663 (C=O) | acs.org |

| trans-dihydroxo-cis-diamminemalonatoplatinum(IV) | - | 3450 (O-H), 1640 (C=O) | nih.gov |

| cis-diamine-trans-dihydroxopyrophosphatoplatinum(IV) | -1729 | 3400-3200 (N-H, O-H), 1100-900 (P-O) | nih.gov |

Table 2: Crystallographic Data for Representative Platinum(IV) Complexes

| Compound | Crystal System | Space Group | Pt-N Bond Lengths (Å) | Pt-O Bond Lengths (Å) | Reference |

| trans-dihydroxo-cis-diamminemalonatoplatinum(IV) dihydrate | Triclinic | P-1 | 2.04-2.05 | 1.99-2.00 | nih.gov |

| cis-dichloro-trans-dihydroxo-cis-bis(methylamine)platinum(IV) tetrahydrate | Monoclinic | C2/c | 2.04 | 2.00 | nih.gov |

| cis-diamine-trans-dihydroxopyrophosphatoplatinum(IV) (en ligand) | Monoclinic | P2₁/c | 2.05-2.06 | 2.02-2.09 | nih.gov |

Properties

CAS No. |

20888-70-4 |

|---|---|

Molecular Formula |

C6H18O4Pt2S |

Molecular Weight |

576.4 g/mol |

IUPAC Name |

carbanide;platinum(4+);sulfate |

InChI |

InChI=1S/6CH3.H2O4S.2Pt/c;;;;;;1-5(2,3)4;;/h6*1H3;(H2,1,2,3,4);;/q6*-1;;2*+4/p-2 |

InChI Key |

TYLYDVXWAJNNOP-UHFFFAOYSA-L |

Canonical SMILES |

[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[O-]S(=O)(=O)[O-].[Pt+4].[Pt+4] |

Origin of Product |

United States |

Synthetic Methodologies for Platinum Iv Sulfate Methanide 2/1/6 and Analogous Systems

Approaches to High Oxidation State Platinum Complex Synthesis

The creation of stable Platinum(IV) complexes is a cornerstone of modern inorganic synthesis, driven by applications ranging from catalysis to medicinal chemistry. mdpi.comnih.gov Platinum(IV) complexes are typically six-coordinate with an octahedral geometry and are kinetically more inert than their square-planar Platinum(II) counterparts. nih.govsemanticscholar.org This inertness makes them stable but also presents challenges in their synthesis. Several key strategies have been developed to access this high oxidation state.

Oxidative Addition Strategies for Platinum(II) Precursors

One of the most common and versatile methods for synthesizing Platinum(IV) complexes is through the oxidative addition of a suitable reagent to a Platinum(II) precursor. acs.org This reaction involves an increase in both the oxidation state (from +2 to +4) and the coordination number of the platinum center (typically from 4 to 6). chemrxiv.org

The choice of the Pt(II) starting material and the oxidizing agent is crucial. Electron-rich Pt(II) complexes, often containing alkyl or N-heterocyclic carbene ligands, are particularly amenable to oxidative addition. researchgate.netchemrxiv.org A wide variety of oxidizing agents can be employed, each with its own reactivity profile, leading to different types of Pt(IV) products. Halogens (Cl₂, Br₂, I₂), hydrogen peroxide (H₂O₂), and organohalides are frequently used. For instance, the reaction of Pt(II) complexes with halogens or iodobenzene (B50100) dichloride (PhICl₂) can effectively generate Pt(IV) halide compounds. acs.orgrsc.orgnih.gov The mechanism often proceeds via a trans-addition, although the specific pathway can be influenced by the ligands and reaction conditions. acs.org

| Oxidizing Agent | Typical Pt(II) Precursor | Resulting Pt(IV) Product Type | Reference |

|---|---|---|---|

| Halogens (Cl₂, Br₂, I₂) | cis-[Pt(NH₃)₂Cl₂] | trans-dihalido Pt(IV) complex | rsc.org |

| Hydrogen Peroxide (H₂O₂) | cis-[PtCl₂(NH₃)₂] | trans-dihydroxido Pt(IV) complex | nih.gov |

| Alkyl Halides (e.g., CH₃I) | [PtMe₂(diimine)] | Pt(IV) complex with new Pt-alkyl and Pt-halide bonds | acs.orgnih.gov |

| Iodobenzene dichloride (PhICl₂) | Pt(NNC)Cl | Pt(NNC)Cl₃ | acs.orgnih.gov |

| N-chlorosuccinimide | Carboplatin | Asymmetric Pt(IV) complex | nih.gov |

Direct Synthesis Routes to Platinum(IV) Sulfate (B86663) Methanide (B1207047) Systems

Direct synthesis involves starting with a platinum precursor already in the +4 oxidation state, such as hexachloroplatinic acid (H₂PtCl₆), or synthesizing the complex directly from elemental platinum. mdpi.com For instance, new Pt(IV) complexes can be formed by reacting H₂PtCl₆ with appropriate ligands in a suitable solvent. mdpi.commdpi.com This method is advantageous as it bypasses the need for a separate oxidation step.

Synthesizing complexes with sulfate ligands can sometimes be achieved under harsh conditions. For example, the first binary sulfate of platinum, Pt₂(HSO₄)₂(SO₄)₂, was obtained by reacting elemental platinum with concentrated sulfuric acid at 350°C in a sealed ampoule. While this produces a Pt(III) species, it demonstrates that direct reaction with sulfur-based acids at high temperatures can yield platinum-sulfate bonds. For organometallic systems, the first reported organoplatinum compound, trimethylplatinum iodide, was synthesized from platinum(IV) chloride and a Grignard reagent, demonstrating a direct route to Pt(IV)-alkyl bonds. wikipedia.org A direct synthesis for a mixed-ligand system like Platinum(4+) sulfate methanide would likely involve a multi-step process starting from a Pt(IV) source, followed by sequential or one-pot addition of sulfate and methanide sources.

Ligand Exchange Reactions for Sulfate and Methanide Introduction

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. matthey.com This strategy is particularly useful for introducing specific functionalities into a pre-formed coordination sphere. For Platinum(IV) complexes, which are kinetically inert, ligand exchange reactions can be slow and may require elevated temperatures or specific catalysts. semanticscholar.org

The introduction of a sulfate ligand can be achieved by reacting a platinum complex with a sulfate salt. For example, in the synthesis of some Pt(II) carboxylate complexes, a sulfate intermediate is formed by reacting a dihalide complex with silver sulfate (Ag₂SO₄). nih.gov A similar strategy could be envisioned for a Pt(IV) analog, where a labile ligand such as a halide or trifluoroacetate (B77799) on a Pt(IV) center is replaced by a sulfate ion. rsc.org

Introducing a methanide (or more generally, an alkyl) group via ligand exchange onto a Pt(IV) center is less common due to the strength of the Pt-C bond, which is typically formed via oxidative addition or by using organometallic precursors. wikipedia.org However, it is possible to modify the ligands on an existing organoplatinum(IV) core. For instance, Lewis base ligands can be used to break up the cluster structure of [Pt(CH₃)₃(μ₃-I)]₄ to produce a variety of other organoplatinum(IV) derivatives. nih.gov The synthesis of a mixed sulfate-methanide complex would likely involve the careful, stepwise substitution of ligands on a suitable Pt(IV) precursor.

Specific Synthetic Route Exploration for Platinum(4+) Sulfate Methanide (2/1/6)

Crafting a specific mixed-ligand complex requires meticulous control over the reaction, as the simultaneous presence of different ligands can lead to a mixture of products. The synthesis of a molecule like Platinum(4+) sulfate methanide (2/1/6) would necessitate a carefully designed pathway that manages both stoichiometry and reaction conditions to favor the formation of the desired product.

Controlled Stoichiometry in Multi-Ligand Complexation

Achieving the correct stoichiometry in a complex with multiple different ligands is a significant synthetic challenge. The order of ligand addition, the relative reactivity of the ligands, and the stability of the intermediates all play a crucial role. researchgate.net

To synthesize a complex with a specific ratio of ligands, such as the proposed 2/1/6 ratio for Platinum(4+) sulfate methanide, chemists often employ sequential addition. One might first synthesize a stable Pt(IV) precursor containing one type of ligand (e.g., methanide groups) and then introduce the second ligand type (sulfate) in a subsequent step under controlled conditions. For example, a series of mixed-carboxylate Pt(IV) complexes has been synthesized by the electrophilic substitution of a tris(carboxylato)hydroxoplatinum(IV) precursor with various carboxylic anhydrides. nih.govresearchgate.net This allows for the rational design of asymmetric complexes.

The coordination number of the central metal ion dictates the total number of ligand donor atoms it can accommodate. ncert.nic.invedantu.com For an octahedral Pt(IV) center, the coordination number is six. Therefore, the total number of sulfate and methanide ligands (and any other ligands present) would need to sum accordingly, considering their denticity (the number of donor atoms a single ligand uses to bind to the central atom). Controlling the molar ratios of the reactants is a primary tool, but the inherent reactivity of the ligands often dictates the final product distribution.

Influence of Reaction Conditions on Product Formation

Reaction conditions such as temperature, solvent, pH, and reaction time have a profound impact on the outcome of coordination complex synthesis. researchgate.net The choice of solvent can affect the solubility of reactants and products, influence reaction rates, and in some cases, the solvent molecule itself can act as a ligand. rsc.org

Temperature is a critical parameter. Higher temperatures can provide the necessary activation energy for ligand substitution on inert Pt(IV) centers but can also lead to decomposition or undesired side reactions. nih.gov For example, the synthesis of some organoplatinum(IV) derivatives requires heating to 70-75°C to proceed effectively. nih.gov

The pH of the reaction medium is also vital, especially when dealing with ligands that have acidic or basic properties. For instance, the hydrolysis of some Pt(IV) complexes is highly pH-dependent. nih.gov The duration of the reaction can also influence the product distribution; a reaction that is stopped too early may yield an intermediate, while a longer reaction time might lead to the thermodynamically most stable product, which may not be the desired one. researchgate.net The milder nature of certain reagents, like using PhICl₂ instead of Cl₂ for oxidation, can also prevent the formation of unwanted chlorinated side-products. acs.orgnih.gov

| Condition | Influence | Example | Reference |

|---|---|---|---|

| Temperature | Affects reaction rate, product stability, and can induce isomerization or decomposition. | Synthesis of {fac-Pt(CH₃)₃}₂(μ-I)₂(μ-adenine) is conducted at 75°C. | nih.gov |

| Solvent | Affects solubility, reaction pathways, and can act as a competing ligand. | Solvolysis of Pt(IV) complexes is induced by coordinating solvents like DMSO. | rsc.org |

| pH | Can influence ligand protonation state and complex stability (e.g., hydrolysis). | Trichlorido Pt(IV) complexes undergo pH-dependent hydrolysis. | nih.gov |

| Reaction Time | Determines the extent of reaction and can influence the ratio of kinetic vs. thermodynamic products. | Oxidation with PhICl₂ requires ~12 hours at ambient temperature for completion. | acs.orgnih.gov |

| Reagent Choice | Determines the type of reaction (e.g., oxidation, substitution) and can prevent side reactions. | Using PhICl₂ instead of Cl₂ prevents unwanted chlorination of ligands. | acs.orgnih.gov |

Green Chemistry Principles in Platinum(IV) Synthesis

The synthesis of platinum complexes, like many processes involving precious metals, traditionally involves methods that can be resource-intensive and generate hazardous waste. The application of green chemistry principles aims to mitigate these environmental impacts. Key principles relevant to the synthesis of platinum(IV) complexes include waste prevention, atom economy, the use of less hazardous chemical syntheses, and designing for energy efficiency. researchgate.netrsc.org

In the context of platinum(IV) synthesis, green chemistry can be implemented through several approaches:

Solvent Selection: Utilizing water or other benign solvents in place of hazardous organic solvents is a primary goal. While the solubility of platinum precursors and intermediates can be a challenge, the use of aqueous systems is preferred whenever feasible.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. This involves minimizing the use of protecting groups and choosing reactions that are inherently more efficient.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis is an emerging technique that can accelerate reaction times and reduce energy input.

Catalysis: The use of catalytic methods, where a small amount of a substance can facilitate a reaction multiple times, is a cornerstone of green chemistry. While less common in the direct synthesis of the final platinum complex, catalysis can be employed in the synthesis of the organic ligands.

The following table summarizes the application of green chemistry principles to the synthesis of platinum(IV) complexes.

| Green Chemistry Principle | Application in Platinum(IV) Synthesis |

| Prevention | Designing syntheses to minimize waste generation. |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. |

| Less Hazardous Synthesis | Using and generating substances with little to no toxicity. |

| Safer Solvents & Auxiliaries | Minimizing the use of auxiliary substances or using safer alternatives like water. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure; exploring microwave synthesis. |

| Use of Renewable Feedstocks | Synthesizing ligands from renewable sources. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce reaction steps and waste. |

| Catalysis | Employing catalytic reagents in ligand synthesis. |

Precursor Design and Reactivity in Platinum(IV) Sulfate Methanide Synthesis

The design of a synthetic route to a hypothetical compound like Platinum(IV) sulfate methanide (2/1/6) requires careful consideration of the starting materials (precursors) and their reactivity. The synthesis would likely involve a multi-step process, starting from a readily available platinum(II) or platinum(IV) precursor.

A common and versatile precursor for platinum(IV) complexes is potassium hexachloroplatinate(IV) (K₂[PtCl₆]). Alternatively, a platinum(II) complex such as cisplatin (B142131) ([PtCl₂(NH₃)₂]) could be used as a starting point, followed by an oxidation step to achieve the platinum(IV) state.

The introduction of the sulfate and methanide ligands presents specific challenges. The term "methanide" is not a standard ligand name; it could speculatively refer to a methyl group (CH₃⁻), which would make the target an organometallic compound.

A plausible, though entirely hypothetical, synthetic approach could involve the following general steps:

Synthesis of a Platinum(IV) Precursor: Starting with K₂[PtCl₆], one could synthesize a more reactive intermediate. For instance, reaction with a silver salt could replace the chloride ligands with more labile ligands.

Introduction of the Methanide Ligand: This would likely involve the use of an alkylating agent. oncohemakey.comnih.gov Organometallic reagents such as methyllithium (B1224462) or a Grignard reagent (e.g., CH₃MgBr) could potentially be used to introduce the methyl group onto the platinum center. However, the reactivity of these reagents would need to be carefully controlled to avoid over-alkylation or reduction of the platinum(IV) center. The stability of platinum(IV) alkyl complexes can be variable. acs.orgwashington.edu

Introduction of the Sulfate Ligand: The sulfate ligand (SO₄²⁻) could be introduced by reacting a platinum(IV) aqua or hydroxo complex with a source of sulfate, such as sulfuric acid or a sulfate salt. The formation of a stable platinum-sulfate bond would be a key consideration. The synthesis of platinum(II) sulfate complexes has been described and could serve as a model for developing methods for platinum(IV). nih.gov

The reactivity of the chosen precursors is paramount. The platinum precursor must be sufficiently reactive to allow for the substitution of its existing ligands with the desired sulfate and methanide ligands. The order of ligand introduction would also be critical. For instance, it might be more feasible to first synthesize a platinum(IV) complex with the methanide ligands and then introduce the sulfate group, or vice versa. The choice would depend on the relative stability of the intermediate complexes and the compatibility of the reaction conditions.

The following table outlines potential precursors and reagents for the hypothetical synthesis of a Platinum(IV) sulfate methanide complex.

| Step | Potential Precursor/Reagent | Rationale |

| Platinum Source | K₂[PtCl₆] or [PtCl₂(NH₃)₂] | Readily available and well-characterized starting materials for platinum complexes. |

| Oxidizing Agent | Hydrogen peroxide (H₂O₂) | Commonly used to oxidize Pt(II) to Pt(IV). |

| Methanide Source | Methyllithium (CH₃Li), Methylmagnesium bromide (CH₃MgBr) | Strong nucleophiles capable of forming Pt-C bonds. |

| Sulfate Source | Silver sulfate (Ag₂SO₄), Sulfuric acid (H₂SO₄) | To introduce the sulfate ligand, potentially via precipitation of AgCl or direct reaction. |

It is important to reiterate that the synthesis of "Platinum(4+) sulfate methanide (2/1/6)" has not been reported, and the above discussion represents a theoretical approach based on established principles of inorganic and organometallic chemistry. Experimental validation would be necessary to determine the feasibility of any proposed synthetic route.

Advanced Structural Elucidation of Platinum 4+ Sulfate Methanide 2/1/6 Complexes

Crystallographic Analysis of Platinum(IV) Coordination Environments

Crystallographic analysis, particularly single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional structure of a molecule, including the coordination geometry of the metal center and its spatial relationship with its ligands. For Platinum(IV) compounds, this technique confirms the near-universal adoption of an octahedral coordination geometry. acs.orgnih.govdntb.gov.uanih.govnih.gov

Single-Crystal X-ray Diffraction Studies of the Coordination Sphere

Single-crystal X-ray diffraction is a powerful technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For a hypothetical Platinum(4+) sulfate (B86663) methanide (B1207047) complex, this method would be essential to confirm the Pt(IV) oxidation state and its coordination environment. Platinum(IV) complexes consistently exhibit a pseudo-octahedral geometry, where the platinum atom is at the center of an octahedron, coordinated to six ligands. acs.orgnih.gov In such a complex, the ligands would be arranged at the vertices. The sulfate group could act as a counter-ion or as a coordinating ligand (monodentate or bidentate), while the "methanide" ligands (presumed to be methyl groups, CH₃⁻) would occupy the remaining coordination sites. The resulting data would provide a definitive structural model of the coordination sphere.

Analysis of Bond Lengths, Angles, and Dihedral Angles

Detailed analysis of the geometric parameters obtained from X-ray diffraction provides deep insight into the nature of the chemical bonds within the complex. Key parameters include:

The following table provides representative bond length data for typical Pt(IV) complexes to illustrate the expected values for a hypothetical Platinum(4+) sulfate methanide compound.

| Bond Type | Typical Bond Length (Å) | Reference Complex Example |

|---|---|---|

| Pt-C (Alkyl) | 2.00 - 2.06 | (L)PtMe₃ washington.edu |

| Pt-N | 2.13 - 2.16 | PtL⁵Cl₃ nih.gov |

| Pt-Cl (Equatorial) | ~2.31 | [PtCl₆]²⁻ nih.gov |

| Pt-Cl (Axial) | ~2.32 | PtL⁵Cl₃ nih.gov |

| Pt-O (Sulfate) | 2.00 - 2.10 (estimated) | Hypothetical |

Investigation of Intermolecular Interactions and Supramolecular Assembly

Beyond the structure of a single molecule, crystallography reveals how molecules pack together in a crystal lattice. This packing is governed by non-covalent intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.govnih.govrsc.org In organoplatinum(IV) chemistry, these interactions can lead to the formation of complex, ordered structures known as supramolecular assemblies. bohrium.com For a complex containing sulfate and potentially N-H or O-H groups on ligands, hydrogen bonding would be a dominant factor in its crystal packing. bohrium.com The study of these interactions is crucial for understanding the material's bulk properties and for the rational design of new materials with desired functionalities. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

NMR spectroscopy is an indispensable tool for characterizing the structure and dynamics of molecules in solution. For platinum complexes, a multinuclear approach provides a complete picture of the compound's constitution.

195Pt NMR Chemical Shift Tensor Analysis and Correlation with Coordination Geometry

The 195Pt nucleus is an excellent NMR probe due to its 33.8% natural abundance and spin of I=1/2. wikipedia.orgresearchgate.net A key feature of 195Pt NMR is its exceptionally wide chemical shift range, spanning over 13,000 ppm, which makes the chemical shift extremely sensitive to the platinum atom's oxidation state, coordination number, and the nature of the surrounding ligands. wikipedia.orgresearchgate.netacs.orgmdpi.com

The chemical shift provides a clear distinction between Pt(II) and Pt(IV) oxidation states. Generally, Pt(IV) complexes are more shielded and thus resonate at higher fields (more negative δ values) compared to their Pt(II) analogues. The specific ligands have a profound effect on the chemical shift, and systematic substitution of one ligand for another leads to predictable shifts, which can be used to identify species in a mixture. acs.orgresearchgate.net For example, replacing chloride ligands with bromide or hydroxide (B78521) ligands causes a significant upfield shift. researchgate.netresearchgate.net The coordination geometry is also reflected in the 195Pt chemical shift and its anisotropy (the variation of shielding with molecular orientation). acs.orgethz.ch

| Complex Type | Typical Chemical Shift Range (δ, ppm) | Reference Compound |

|---|---|---|

| [PtCl₆]²⁻ | 0 (by definition) | Na₂PtCl₆ wikipedia.org |

| [PtBr₆]²⁻ | -1250 to -1300 | - |

| Organoplatinum(IV) (Alkyl) | -2800 to -3000 | {Pt(CH₃)₃}₂(μ-I)₂(μ-adenine) nih.govalaska.edu |

| Pt(IV) with N/O Ligands | +1000 to +1300 | Pt(IV) carbamate (B1207046) complexes acs.org |

Multi-Nuclear NMR (e.g.,1H,13C,31P,17O,33S) for Ligand Characterization

To fully characterize a platinum complex, NMR observation of the ligand nuclei is essential.

2D NMR Techniques for Connectivity and Proximity Assessment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously determining the connectivity and spatial relationships between atoms within a molecule. For platinum(4+) sulfate methanide (2/1/6) complexes, techniques such as COSY, HSQC, and HMBC are instrumental in mapping the bonding framework.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. sdsu.edu In the context of the methanide ligand, COSY spectra would reveal correlations between adjacent protons, helping to confirm the proton environment of the methanide group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly bonded to a heteronucleus, such as carbon-13. columbia.edu For the methanide ligand, an HSQC experiment would show a cross-peak connecting the proton signal to the carbon signal of the methanide group, confirming the C-H bond. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edu In the structural elucidation of platinum(4+) sulfate methanide, HMBC is crucial for establishing the connectivity between the methanide ligand and the platinum center. A correlation between the methanide protons and the platinum-coordinated carbon would provide direct evidence of the Pt-C bond.

These 2D NMR techniques, often used in conjunction, provide a detailed "connect-the-dots" map of the molecule, offering invaluable insights into the coordination environment of the platinum(IV) ion. acs.org

Vibrational Spectroscopy for Functional Group Identification and Ligand Bonding Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the vibrational modes of molecules. This allows for the identification of functional groups and the characterization of bonding interactions within the platinum(4+) sulfate methanide (2/1/6) complex. nih.gov

The sulfate and methanide ligands exhibit characteristic vibrational frequencies in both IR and Raman spectra.

Sulfate Ligand: A free sulfate ion (SO₄²⁻) with tetrahedral symmetry shows a strong, sharp stretching band (ν₁) in the Raman spectrum around 981 cm⁻¹ and a strong, broad stretching band (ν₃) in the infrared spectrum around 1104 cm⁻¹. nih.gov Upon coordination to the platinum(IV) center, the symmetry of the sulfate group is lowered, which can lead to the splitting of degenerate vibrational modes and the appearance of new bands in both the IR and Raman spectra. For instance, the symmetric stretching mode (ν₁) may become IR active, and the antisymmetric stretching (ν₃) and bending (ν₄) modes can split into multiple bands. nih.gov

Methanide Ligand: The C-H stretching vibrations of the methanide ligand are typically observed in the region of 2800-3000 cm⁻¹. mdpi.com The exact position of these bands can be influenced by the coordination to the platinum center.

Interactive Data Table: Characteristic Vibrational Frequencies

| Ligand/Bond | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |

| Sulfate (free) | ν₁ (symmetric stretch) | ~981 | Raman |

| Sulfate (free) | ν₃ (antisymmetric stretch) | ~1104 | IR |

| Sulfate (coordinated) | ν₁ (symmetric stretch) | Shifted and potentially IR active | IR, Raman |

| Sulfate (coordinated) | ν₃ (antisymmetric stretch) | Split into multiple bands | IR, Raman |

| Methanide | C-H stretch | 2800-3000 | IR, Raman |

| Platinum-Oxygen | Pt-O stretch | 500-600 | IR, Raman |

| Platinum-Carbon | Pt-C stretch | 450-550 | IR, Raman |

The lower frequency region of the IR and Raman spectra (typically below 600 cm⁻¹) provides direct information about the vibrations of the metal-ligand bonds.

Pt-O Vibrations: The stretching vibrations of the bonds between platinum and the oxygen atoms of the sulfate ligand (Pt-O) are expected to appear in the 500-600 cm⁻¹ range. nih.govnih.gov The presence and characteristics of these bands confirm the coordination of the sulfate group to the platinum center.

Pt-C Vibrations: The platinum-carbon (Pt-C) stretching vibration, indicative of the bond between the platinum ion and the methanide ligand, is typically observed in the 450-550 cm⁻¹ region in the Raman spectra of organometallic platinum compounds. rsc.org The identification of this band is crucial for confirming the direct coordination of the methanide ligand.

Mass Spectrometry for Molecular Formula and Ligand Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and formula of a compound and for gaining insights into its structure through fragmentation analysis.

Platinum has a unique and characteristic isotopic distribution, with several naturally occurring isotopes (¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt, ¹⁹⁸Pt). nih.gov High-resolution mass spectrometry (HRMS) can resolve these isotopic peaks, and the observed isotopic pattern of the molecular ion must match the theoretically calculated pattern for the proposed molecular formula of the platinum(4+) sulfate methanide (2/1/6) complex. researchgate.netyoutube.com This provides a high degree of confidence in the elemental composition of the compound.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of thermally unstable and non-volatile compounds like platinum complexes. nih.govnih.gov ESI-MS can be used to transfer the intact complex from solution into the gas phase with minimal fragmentation, allowing for the determination of the molecular weight of the entire complex. mdpi.comnih.gov

By inducing fragmentation within the mass spectrometer (tandem mass spectrometry or MS/MS), it is possible to study the fragmentation patterns of the complex. researchgate.netallpeptide.com This involves breaking the molecule apart and analyzing the masses of the resulting fragments. The observed fragmentation can reveal information about the ligands and their connectivity to the platinum center. For example, the loss of a sulfate or methanide ligand as a neutral fragment would further support the proposed structure.

Interactive Data Table: Mass Spectrometry Data

| Technique | Information Obtained | Key Features for Platinum(4+) Sulfate Methanide (2/1/6) |

| HRMS | Elemental Composition | Verification of the unique isotopic pattern of platinum. |

| ESI-MS | Molecular Weight | Determination of the mass of the intact complex ion. |

| ESI-MS/MS | Structural Fragmentation | Observation of the loss of sulfate and methanide ligands. |

Electronic Structure and Bonding in Platinum 4+ Sulfate Methanide 2/1/6 Systems

Oxidation State Formalism and Electronic Configuration of Pt(IV)

The designation Platinum(4+) or Pt(IV) explicitly assigns an oxidation state of +4 to the platinum center. A neutral platinum atom has an electron configuration of [Xe] 4f¹⁴ 5d⁹ 6s¹. quora.com To achieve a +4 oxidation state, the atom loses four valence electrons. The first electron is removed from the 6s orbital, and the subsequent three are removed from the 5d orbitals. quora.com This results in a final electronic configuration for the Pt(IV) ion of [Xe] 4f¹⁴ 5d⁶ . quora.com

The d⁶ configuration is crucial for determining the magnetic properties and reactivity of the complex. In the context of a coordination compound, these six d-electrons will occupy the d-orbitals whose energies are influenced by the surrounding ligands (sulfate and methanide). The coordination number of platinum in such complexes is typically six, leading to an octahedral or pseudo-octahedral geometry. ncert.nic.innih.gov

Orbital Interactions within the Coordination Sphere

The interaction between the Pt(IV) d-orbitals and the orbitals of the sulfate (B86663) and methanide (B1207047) ligands dictates the bonding, geometry, and electronic properties of the complex. Ligand field theory provides a robust framework for describing these interactions.

Ligand field theory (LFT) is an extension of molecular orbital theory used to describe the bonding in coordination complexes. wikipedia.org For a d⁶ ion like Pt(IV) in an octahedral field, the five degenerate d-orbitals are split into two distinct energy levels: a lower-energy, triply degenerate set (t₂g) and a higher-energy, doubly degenerate set (e_g). libretexts.org The energy separation between these levels is denoted as Δₒ (the octahedral ligand field splitting parameter).

The six d-electrons of Pt(IV) populate these orbitals. The specific arrangement depends on the balance between Δₒ and the spin-pairing energy (P). libretexts.org Platinum is a third-row transition metal, which leads to two important consequences:

The 5d orbitals are large and diffuse, resulting in stronger orbital overlap with ligands.

This strong interaction produces a very large ligand field splitting (Δₒ).

For Pt(IV), Δₒ is invariably much greater than the spin-pairing energy (Δₒ > P). Consequently, Pt(IV) complexes are exclusively low-spin . The electrons will first fill the lower-energy t₂g orbitals before occupying the higher-energy e_g orbitals. This results in a ground-state electron configuration of (t₂g)⁶(e_g)⁰ . nih.govlibretexts.org This fully-filled t₂g subshell confers significant kinetic inertness and diamagnetic character upon Pt(IV) complexes. nih.gov

The bonding between Pt(IV) and its ligands is not purely electrostatic; it possesses significant covalent character. acs.org

Methanide (CH₃⁻) Ligand: The term "methanide" in this context is interpreted as the methyl anion (CH₃⁻), a strong-field ligand. It forms a highly covalent sigma bond with the platinum center (Pt-C). wikipedia.org This bond is created by the overlap of an sp³ hybrid orbital on the carbon atom with an empty d²sp³ hybrid orbital on the Pt(IV) ion. gla.ac.uk The strong σ-donating nature of the methyl group contributes significantly to the large ligand field splitting (Δₒ) observed in Pt(IV) complexes.

In the hypothetical Pt₂(SO₄)(CH₃)₆ structure, the coordination sphere around each Pt(IV) center would likely involve a combination of Pt-O and Pt-C bonds, resulting in a pseudo-octahedral geometry.

Charge Distribution and Electrostatic Potential Analysis

The significant difference in electronegativity between platinum, oxygen, and carbon, combined with the formal charges on the ligands, leads to a complex charge distribution within the molecule. Computational methods, such as Density Functional Theory (DFT), are often employed to model this distribution. acs.org

Analysis of similar systems suggests that despite the formal +4 oxidation state, the actual charge on the platinum atom is significantly lower due to the covalent nature of the Pt-ligand bonds and the donation of electron density from the ligands to the metal. rsc.orgresearchgate.net The methanide ligands, being strong σ-donors, would contribute substantial electron density to the platinum center. The sulfate ligand would also contribute electron density, though the Pt-O bond is more polar than the Pt-C bond.

An electrostatic potential map would likely show regions of high negative potential localized on the non-coordinating oxygen atoms of the sulfate group, while the platinum center would carry a partial positive charge, and the methyl groups would be relatively neutral or slightly negative.

| Atom/Group | Typical Calculated Charge (a.u.) | Bond Type |

|---|---|---|

| Platinum (Pt) | +0.5 to +1.5 | - |

| Coordinated Oxygen (from Sulfate) | -0.6 to -0.9 | Polar Covalent |

| Carbon (from Methanide) | -0.4 to -0.7 | Covalent |

| Hydrogen (from Methanide) | +0.1 to +0.2 | Covalent |

Spectroscopic Probes of Electronic Structure (e.g., XANES, EXAFS)

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the electronic and local geometric structure of metal complexes in various states. researchgate.net It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The Pt L₃-edge XANES spectrum is particularly sensitive to the oxidation state and coordination geometry of the platinum atom. mdpi.comsemanticscholar.org For a Pt(IV) complex, the absorption edge energy would be significantly higher (shifted to a higher energy, or "blueshifted") compared to a Pt(II) complex, typically by 1-2 eV. rsc.orgmdpi.com This shift is a direct consequence of the higher effective nuclear charge experienced by the core electrons in the more oxidized Pt(IV) center. The shape and intensity of the "white-line" (the prominent peak at the absorption edge) provide information about the density of unoccupied d-states and the coordination geometry. mdpi.com

EXAFS: The EXAFS region, which consists of oscillations past the absorption edge, provides quantitative information about the local atomic environment around the platinum atom. nih.gov Analysis of the EXAFS spectrum can determine the type of neighboring atoms (e.g., O from sulfate, C from methanide), their coordination numbers, and the precise Pt-O and Pt-C bond distances. researchgate.netnih.gov This allows for the direct measurement of the coordination sphere's geometry.

| Bond | Typical Distance (Å) | Reference Compound Type |

|---|---|---|

| Pt(IV)-O | 2.00 - 2.10 | Pt(IV) Oxides/Carboxylates |

| Pt(IV)-C (alkyl) | 2.05 - 2.15 | Organometallic Pt(IV) |

| Pt(IV)-N | 1.96 - 2.05 | Pt(IV) Amine/Pyridine Complexes nih.gov |

| Pt(IV)-Cl | 2.30 - 2.35 | Pt(IV) Chlorides |

For Platinum(4+) sulfate methanide (2/1/6), a combined XANES/EXAFS analysis would be expected to confirm the +4 oxidation state of platinum and provide precise bond lengths for the Pt-O and Pt-C interactions, elucidating the exact coordination geometry around each metal center.

Reactivity and Reaction Mechanisms of Platinum 4+ Sulfate Methanide 2/1/6

Ligand Substitution Pathways

Platinum(IV) complexes, characterized by a d⁶ electron configuration in an octahedral geometry, are generally considered kinetically inert to ligand substitution reactions. mdpi.comsemanticscholar.org This inertness stems from the fully occupied t₂g orbitals and empty e_g orbitals, which results in a high ligand field stabilization energy and a lack of low-energy pathways for ligand exchange. libretexts.org Consequently, direct substitution of ligands on a Pt(IV) center is typically a very slow process. semanticscholar.orgresearchgate.net Any significant substitution activity often proceeds only after the platinum center is reduced to the more labile Pt(II) state. researchgate.net

Kinetic Studies of Ligand Exchange Rates

Direct kinetic studies on Platinum(4+) sulfate (B86663) methanide (B1207047) (2/1/6) are not available. However, examining the ligand exchange rates of other Pt(IV) complexes provides a baseline for understanding its expected kinetic behavior. Platinum(IV) complexes exhibit ligand exchange rates that are many orders of magnitude slower than their platinum(II) counterparts. semanticscholar.org For instance, the reactivity of various Pt(IV) complexes with biomolecules like 5'-guanosine monophosphate (5'-GMP) has been shown to be extremely slow, with the reaction proceeding through an initial substitution followed by reduction. nih.gov The rate of these reactions is highly dependent on the nature of the ligands attached to the platinum center. nih.govrsc.org

To illustrate the typical timescales for reactions involving Pt(IV) centers, the following table presents kinetic data for the reduction of various Pt(IV) complexes by different reducing agents, a process often initiated by or coupled with ligand interaction.

| Platinum(IV) Complex | Reactant | Rate Constant | Conditions |

| Pt(IV)(dach)Cl₄ (Tetraplatin) | 5'-GMP | Most reactive in series | - |

| Pt(IV)(en)Cl₄ | 5'-GMP | Intermediate reactivity | - |

| cis,trans,cis-[Pt(IV)(en)(OCOCH₃)₂Cl₂] | 5'-GMP | Low reactivity | - |

| cis,trans,cis-[Pt(IV)(ipa)₂(OH)₂Cl₂] (Iproplatin) | 5'-GMP | Very low reactivity | - |

This table, compiled from data on analogous compounds, illustrates the general inertness of Pt(IV) complexes and how reactivity correlates with the complex's reduction potential. The reactivity order follows the cathodic reduction potentials of the complexes. nih.gov

Dissociative and Associative Mechanisms in Pt(IV) Systems

Ligand substitution reactions in coordination complexes typically proceed via a continuum of mechanisms bounded by two extremes: dissociative (D) and associative (A) pathways. libretexts.orgdifference.wikilibretexts.org

Dissociative (D) Mechanism: This pathway involves a slow, rate-determining step where the departing ligand breaks its bond with the metal center to form a lower-coordination intermediate (e.g., a five-coordinate species from an octahedral complex). This is followed by a rapid attack of the incoming ligand on the intermediate. libretexts.orglibretexts.org This mechanism is more common for coordinatively saturated complexes, such as octahedral Pt(IV). libretexts.orglibretexts.org

Associative (A) Mechanism: In this pathway, the incoming ligand first attacks the metal center, forming a higher-coordination intermediate (e.g., a seven-coordinate species). The departing ligand then leaves in a subsequent step. libretexts.orgdifference.wiki This mechanism is rare for 18-electron octahedral complexes like Pt(IV) due to the high energy required to form a coordinatively oversaturated intermediate. libretexts.org It is, however, the common mechanism for square planar Pt(II) complexes. libretexts.org

Given its octahedral geometry and d⁶ electronic configuration, any direct ligand substitution on a Pt(IV) center is expected to proceed, albeit slowly, through a primarily dissociative mechanism.

Influence of Sulfate and Methanide Ligands on Lability

The nature of the ligands coordinated to the platinum center significantly influences the lability of other ligands in the complex. This is due to both electronic and steric effects.

Sulfate (SO₄²⁻) Ligand: As a ligand, sulfate can coordinate in a monodentate or bidentate fashion. wikipedia.org It is generally considered a poor sigma donor and has negligible pi-bonding character. Its presence is not expected to significantly labilize trans or cis ligands through electronic effects. Its primary influence would be steric if it coordinates as a bulky bidentate ligand, potentially slowing down associative pathways if they were viable.

Methanide (CH₃⁻) Ligand: In contrast, the methanide group, as a simple alkyl ligand, is a strong sigma donor. Strong sigma-donating ligands are known to exert a powerful trans influence, weakening the bond of the ligand located opposite to them in the coordination sphere. libretexts.orgrsc.org Therefore, in a hypothetical Platinum(4+) sulfate methanide complex, the ligand positioned trans to the methanide group would be expected to be the most labile and the most likely to dissociate if a substitution reaction were to occur.

Redox Reactivity of Platinum(IV) Centers

The most significant mode of reactivity for Pt(IV) complexes is redox chemistry, specifically reduction to Pt(II). mdpi.comnih.gov These complexes are often considered prodrugs in medicinal chemistry, as they are relatively inert until they enter a reducing cellular environment where they are activated by conversion to their cytotoxic Pt(II) analogues. mdpi.comrsc.orgnih.gov The reduction potential of the Pt(IV)/Pt(II) couple is a critical determinant of this reactivity and is strongly influenced by the nature of the coordinated ligands. mdpi.com

Reduction Pathways to Lower Oxidation States (e.g., Pt(II))

The reduction of Pt(IV) to Pt(II) is a two-electron process that leads to the loss of the two axial ligands and a change in geometry from octahedral to square planar. rsc.org This can occur through several mechanisms, primarily classified as inner-sphere or outer-sphere electron transfer. rsc.orgrsc.org

Inner-Sphere Electron Transfer: In this mechanism, the reducing agent first coordinates to the Pt(IV) center, often forming a bridge with one of the existing ligands. rsc.org The electron transfer then occurs through this bridge, leading to the reduction of the metal and the release of the axial ligands. This is a common pathway for reduction by biological molecules like glutathione. rsc.org

Outer-Sphere Electron Transfer: This mechanism involves electron transfer from the reductant to the Pt(IV) complex without direct bond formation between them. The electrons "tunnel" through space while the coordination spheres of both species remain intact. rsc.org

Computational studies on prototypical Pt(IV) complexes suggest a stepwise reduction mechanism, potentially involving a transient Pt(III) intermediate. researchgate.netacs.org The first one-electron reduction can lead to a metastable Pt(III) species, which then undergoes ligand detachment. A second, often rapid, one-electron reduction completes the process to yield the final Pt(II) complex. researchgate.netacs.org The electron-withdrawing power of the axial ligands plays a crucial role; stronger electron-withdrawing ligands generally make the complex easier to reduce and thus more reactive. rsc.org

Oxidative Processes Involving Platinum(IV) Organometallics

Since Pt(IV) is already in a high oxidation state, "oxidative processes" typically refer to the reaction by which the Pt(IV) complex is formed from a Pt(II) precursor. This process is known as oxidative addition. mdpi.com

In the context of forming an organometallic complex like Platinum(4+) sulfate methanide, one would typically start with a Pt(II) complex. The oxidative addition of an alkyl halide (e.g., methyl iodide) to a Pt(II) center is a fundamental reaction in organoplatinum chemistry. nih.govnih.gov This reaction proceeds via an Sₙ2-type mechanism where the electron-rich Pt(II) center nucleophilically attacks the electrophilic carbon of the alkyl halide. nih.gov This converts the square planar d⁸ Pt(II) complex into an octahedral d⁶ Pt(IV) complex, increasing both the oxidation state and the coordination number of the metal. mdpi.comnih.gov The kinetics and mechanism of such oxidative addition reactions have been studied for various Pt(II) complexes and are influenced by the solvent and the nature of the ligands on the Pt(II) starting material. nih.gov

Alternatively, oxidation can be achieved using reagents like hydrogen peroxide or halogens, which typically add two new ligands to the axial positions of the newly formed octahedral Pt(IV) complex. mdpi.comresearchgate.net

Organometallic Transformations at the Platinum(IV) Center

Carbon-Carbon Coupling Reactions

Reductive elimination from a Pt(IV) center is a key step in many catalytic cycles for the formation of new carbon-carbon bonds. acs.org This process typically involves the coupling of two organic ligands attached to the platinum, with the metal center being reduced from Pt(IV) to Pt(II). In the context of a hypothetical Platinum(4+) sulfate methanide (2/1/6) complex, which is presumed to contain methyl (methanide) groups, C-C coupling would likely involve the reductive elimination of ethane (B1197151) (CH₃-CH₃).

Studies on related fac-L₂PtMe₃(OR) complexes have shown that both C-C and C-O reductive elimination can occur, with the outcome being highly dependent on the reaction conditions and the nature of the ancillary ligands. acs.org For C-C bond formation, the reaction generally proceeds through a five-coordinate intermediate formed by the dissociation of a ligand. acs.org Theoretical studies on RR'M(PH₃)₂ (M = Pd, Pt) complexes indicate that the barrier for C-C coupling is higher for platinum than for palladium, and for platinum, the methyl-methyl coupling has the highest activation barrier compared to other organic groups. researchgate.net

The presence of a sulfate ligand could influence the rate and selectivity of C-C coupling. As a potentially coordinating anion, the sulfate could occupy a coordination site, or its displacement could be a prerequisite for the formation of the necessary five-coordinate intermediate that precedes reductive elimination. The electronic properties of the sulfate ligand, whether it acts as a strong electron-withdrawing or -donating group in the specific coordination mode, would also play a crucial role in modulating the electron density at the platinum center and thus affecting the energetics of the C-C bond-forming step.

Table 1: Comparative Activation Barriers for C-C Reductive Elimination from R₂M(PH₃)₂ Complexes

| Metal (M) | R Group | Activation Barrier (kcal/mol) | Reaction Exothermicity (kcal/mol) |

| Pt | Methyl | 44.7 | -5.5 |

| Pt | Ethynyl | 37.5 | -32.3 |

| Pt | Phenyl | 29.9 | -52.8 |

| Pt | Vinyl | 24.6 | -67.1 |

| Data adapted from theoretical studies on model complexes and illustrates general trends. researchgate.net |

C-H Bond Activation Mechanisms

C-H bond activation is a pivotal transformation in organometallic chemistry, with significant implications for the functionalization of hydrocarbons. researchgate.netnih.gov Platinum complexes, in both +II and +IV oxidation states, are known to mediate C-H activation. rutgers.edu For a Platinum(IV) center, C-H activation can occur through several proposed mechanisms, including oxidative addition, σ-bond metathesis, and electrophilic activation.

In the context of a cationic platinum(IV) complex like the proposed Platinum(4+) sulfate methanide (2/1/6), an electrophilic C-H activation pathway is plausible. rutgers.edu This mechanism involves the coordination of the hydrocarbon substrate to the electrophilic metal center, followed by the cleavage of the C-H bond, often with the assistance of a basic ligand or counter-ion to accept the proton. The presence of methyl groups on the platinum center could also lead to methane (B114726) elimination through σ-bond metathesis with a substrate C-H bond.

Neutral platinum methyl complexes with monoanionic nitrogen-based chelating ligands have been shown to activate C-H bonds. rutgers.edu For instance, a tris(pyrazolyl)borate platinum(II) methyl complex can oxidatively add an alkane C-H bond to form a stable platinum(IV) alkyl hydride. rutgers.edu While the starting oxidation state is different, this demonstrates the accessibility of Pt(IV) hydrides through C-H activation. The sulfate ligand in the proposed complex could act as an internal base to facilitate proton abstraction during the C-H cleavage step.

Table 2: Mechanistic Pathways for C-H Activation by Platinum Complexes

| Mechanism | Description | Key Intermediates | Platinum Oxidation State Change |

| Oxidative Addition | Direct addition of a C-H bond across the metal center, breaking the C-H bond and forming Pt-C and Pt-H bonds. | Pt(IV) alkyl hydride | Pt(II) → Pt(IV) |

| σ-Bond Metathesis | A concerted, four-centered transition state involving the metal-alkyl bond and the substrate C-H bond. | [Pt---C---H---C] transition state | No change |

| Electrophilic Activation | Coordination of the alkane to an electrophilic platinum center, followed by deprotonation. | σ-alkane complex, [Pt-alkyl]⁺ intermediate | No change |

Sulfate Ligand Transformation Pathways

One common reaction pathway for sulfato complexes is solvolysis, where the sulfate ligand is displaced by solvent molecules, particularly in polar solvents like water. wikipedia.org The sulfate anion is a good leaving group, and its departure would generate a more reactive cationic platinum(IV) species.

The sulfate ligand can also be involved in redox processes. For example, platinum(0) complexes can react with sulfur dioxide to form platinum(II) sulfate complexes. wikipedia.org While the reverse reaction, the reduction of a coordinated sulfate, is less common for platinum, the possibility of the sulfate ligand acting as an oxidant under certain conditions cannot be entirely ruled out. Furthermore, the oxygen atoms of the coordinated sulfate can be protonated, which would alter its electronic properties and its interaction with the platinum center. wikipedia.org

In the context of the organometallic transformations discussed above, the sulfate ligand could play a non-innocent role. For instance, during C-H activation, it could function as a proton acceptor. In C-C coupling, its dissociation might be the rate-determining step. The interplay between the reactivity of the organometallic fragments (the methyl groups) and the inorganic ligand (sulfate) is a critical aspect of the chemistry of such mixed-ligand platinum(IV) complexes.

Coordination Chemistry Principles Applied to Platinum 4+ Sulfate Methanide 2/1/6

Coordination Number and Geometry in Platinum(IV) Complexes

Platinum in the +4 oxidation state possesses a 5d⁶ electron configuration. For d⁶ metal ions, a coordination number of six is overwhelmingly preferred, leading to an octahedral geometry. umb.edu This arrangement maximizes the distance between the six ligands, minimizing steric repulsion, and is electronically favored due to ligand field stabilization effects. libretexts.org Consequently, the central platinum atom in a sulfate (B86663) methanide (B1207047) complex is expected to be hexacoordinate, adopting a pseudo-octahedral geometry. nih.gov

Octahedral Preference and Distortions

The preference for an octahedral geometry in Pt(IV) complexes is a defining characteristic. In an ideal octahedron, all ligand positions are equivalent, and the bond angles between adjacent ligands are 90°. However, in a complex containing different types of ligands, such as the strongly sigma-donating methanide (CH₃⁻) and the potentially chelating sulfate (SO₄²⁻), distortions from this ideal geometry are expected. chempedia.info

These distortions arise from:

Differing Bond Lengths: The Pt-C bond with the methanide ligand will have a different length than the Pt-O bond with the sulfate ligand.

Electronic Repulsions: The varying electronic nature and steric bulk of the sulfate and methanide ligands will lead to deviations in the L-Pt-L (ligand-metal-ligand) bond angles from the ideal 90° and 180°.

The Jahn-Teller theorem, which describes distortions in molecules with degenerate electronic ground states, is generally not applicable to low-spin d⁶ octahedral complexes like those of Pt(IV). libretexts.orglibretexts.org This is because the six d-electrons completely fill the lower-energy t₂g orbitals (t₂g⁶ eg⁰), resulting in a non-degenerate ground state. Therefore, any observed distortions are primarily due to the steric and electronic differences between the coordinated ligands rather than a Jahn-Teller effect.

| Parameter | Ideal Octahedral Geometry | Expected Distorted Geometry |

|---|---|---|

| Adjacent L-M-L Bond Angles | Exactly 90° | Deviate from 90° |

| Opposite L-M-L Bond Angles | Exactly 180° | Deviate from 180° |

| M-L Bond Lengths | Identical for same ligands | Pt-C and Pt-O bonds will have distinct, different lengths |

Stereoisomerism in Sulfate Methanide Systems (e.g., Geometric Isomers)

The presence of at least two different types of ligands in an octahedral geometry gives rise to stereoisomerism. Specifically, geometric isomers (cis and trans) are possible. science-revision.co.uk In a hypothetical complex where sulfate acts as a bidentate ligand, such as [Pt(CH₃)₂(SO₄)₂], the spatial arrangement of the ligands can vary.

Cis Isomer: The two methanide ligands (or the two sulfate ligands) are positioned adjacent to each other, with a CH₃-Pt-CH₃ angle of approximately 90°. chemistnotes.com

Trans Isomer: The two methanide ligands are positioned on opposite sides of the platinum center, with a CH₃-Pt-CH₃ angle of approximately 180°. youtube.com

These isomers are distinct compounds with different physical and chemical properties, such as solubility and reactivity. youtube.com For more complex stoichiometries, such as a hypothetical [Pt(CH₃)₃(SO₄)(O)] (assuming a monodentate sulfate and an oxo ligand to complete the coordination sphere), facial (fac) and meridional (mer) isomers could also exist. ncert.nic.in In a fac isomer, the three identical ligands occupy the corners of one triangular face of the octahedron, while in a mer isomer, they lie in a plane that bisects the molecule. youtube.com

Ligand Field Stabilization and Electronic Effects of Sulfate and Methanide

According to Ligand Field Theory (LFT), the d-orbitals of a transition metal ion are split into different energy levels by the electrostatic field of the surrounding ligands. wikipedia.org In an octahedral field, the five d-orbitals split into a lower-energy triplet (t₂g) and a higher-energy doublet (eg). The energy separation between these levels is denoted as Δo (the ligand field splitting parameter). libretexts.org

For a Pt(IV) (d⁶) ion, the six d-electrons can arrange in two possible ways:

High-spin: t₂g⁴ eg²

Low-spin: t₂g⁶ eg⁰

Platinum(IV) is a third-row transition metal, which results in a very large Δo. This large energy gap strongly favors the pairing of electrons in the lower-energy t₂g orbitals. Therefore, Pt(IV) complexes are exclusively low-spin. libretexts.org

The Ligand Field Stabilization Energy (LFSE) quantifies the electronic stabilization of a complex. For a low-spin d⁶ configuration, the LFSE is calculated as: LFSE = (6 × -0.4Δo) + (0 × +0.6Δo) = -2.4Δo doubtnut.comlibretexts.org

This large, negative LFSE value contributes significantly to the high thermodynamic stability and kinetic inertness of Pt(IV) complexes. dalalinstitute.com

The specific ligands—sulfate and methanide—have distinct electronic effects that influence the magnitude of Δo.

Sulfate (SO₄²⁻): As an oxygen-donor ligand, sulfate is generally considered a weak-field ligand, meaning it causes a relatively small Δo.

Methanide (CH₃⁻): As a carbanion, the methyl group is a strong σ-donor and thus a strong-field ligand, causing a large Δo. fiveable.me

| Ligand | Type | Field Strength | Bonding Interaction | Expected Impact on Δo |

|---|---|---|---|---|

| Sulfate (SO₄²⁻) | Anionic, O-donor | Weak-field | σ-donor | Small contribution |

| Methanide (CH₃⁻) | Anionic, C-donor (Alkyl) | Strong-field | Strong σ-donor | Large contribution |

Chirality and Optical Isomerism in Platinum(IV) Complexes

A molecule is chiral if it is non-superimposable on its mirror image. Such a pair of molecules are called enantiomers and are optically active, meaning they rotate the plane of polarized light. ncert.nic.inlibretexts.org In octahedral complexes, chirality can arise from the specific arrangement of ligands around the metal center. nih.gov

For a Platinum(4+) sulfate methanide complex, optical isomerism is possible, particularly in cis-isomers involving bidentate ligands. acs.org If we again consider the hypothetical complex cis-[Pt(CH₃)₂(SO₄)₂] where sulfate is a bidentate ligand, the molecule lacks a plane of symmetry. libretexts.org This absence of symmetry makes the molecule chiral, and it would exist as a pair of enantiomers (designated Δ and Λ). nih.govlibretexts.org The trans-isomer of this complex, however, would possess a plane of symmetry and therefore be achiral (not optically active). libretexts.org

Similarly, a complex with three bidentate sulfate ligands, [Pt(SO₄)₃]²⁻, would also be chiral and exist as a pair of enantiomers. libretexts.org The presence of multiple different monodentate ligands can also lead to chirality, as in a complex of the type [Mabcdef], although isolating individual isomers of such complexes is exceptionally challenging. vpscience.org

Coordination Sphere Dynamics and Fluxionality

Coordination sphere dynamics refers to the processes by which ligands exchange positions or are substituted by other ligands. Complexes are classified as either labile (undergoing rapid ligand substitution) or inert (undergoing slow substitution). dalalinstitute.comcbpbu.ac.in

Pt(IV) complexes are classic examples of kinetically inert systems. acs.orglibretexts.org This inertness is a direct consequence of several factors:

High LFSE: The large LFSE (-2.4Δo) of the low-spin d⁶ configuration creates a significant activation energy barrier for any reaction that would disrupt this stable arrangement. libretexts.org

High Charge Density: The +4 charge of the platinum ion leads to strong electrostatic attraction with the ligands.

Mechanism: Ligand substitution in octahedral complexes often proceeds through intermediates with higher (e.g., 7-coordinate) or lower (e.g., 5-coordinate) coordination numbers. researchgate.net For a d⁶ low-spin complex, either pathway involves a substantial loss of LFSE, making the process energetically unfavorable.

Because of this kinetic inertness, the coordination sphere of a Platinum(4+) sulfate methanide complex is expected to be very rigid. Intramolecular rearrangements (fluxionality) and intermolecular ligand exchange would occur extremely slowly under normal conditions. cbpbu.ac.in While many reactions involving Pt(IV) are thought to proceed through five-coordinate intermediates, these are typically high-energy, transient species that are not easily observed. researchgate.net

Catalytic Applications of Platinum 4+ Sulfate Methanide 2/1/6 Analogs

Homogeneous Catalysis Mediated by Platinum(IV) Complexes

Hydrogenation and Dehydrogenation Catalysis

Platinum-based catalysts are widely used for both hydrogenation and dehydrogenation reactions. tue.nlpageplace.de In homogeneous systems, Pt(IV) complexes can initiate these reactions, often following a reduction to a lower oxidation state. rsc.orgacs.org

Hydrogenation: The hydrogenation of unsaturated compounds like alkenes, alkynes, and nitriles is a fundamental process in organic synthesis. pageplace.deresearchgate.net While many platinum catalysts for hydrogenation operate in heterogeneous phases, soluble platinum complexes are also effective. jku.atrsc.org For instance, the hydrogenation of benzaldehyde (B42025) can be catalyzed by polynuclear platinum carbonyl anions, yielding products like benzyl (B1604629) alcohol or a mix of benzene (B151609) and methanol (B129727) depending on the reaction conditions. rsc.org Analogous Pt(IV) systems are expected to be reduced under hydrogenation conditions to generate the active species that facilitate the addition of hydrogen across double or triple bonds.

Dehydrogenation: The reverse reaction, dehydrogenation, is crucial for producing olefins from alkanes, a key industrial process. Platinum catalysts are effective, though the reaction can be challenged by catalyst deactivation due to coking. researchgate.net Mechanistic studies suggest that dehydrogenation of precursor ligands can occur on platinum surfaces, releasing hydrogen atoms that can then participate in other reactions, such as the hydrogenation of methyl species to form methane (B114726). acs.org In homogeneous catalysis, the design of the ligand sphere is critical to prevent catalyst decomposition and promote the desired dehydrogenation pathway. tue.nl

C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis, and platinum complexes have been instrumental in advancing this field. benthamdirect.comresearchgate.netnih.gov These reactions allow for the conversion of simple hydrocarbons into more complex and valuable molecules. acs.org Platinum-mediated C-H activation can proceed through various mechanisms, often involving an initial C-H bond cleavage step facilitated by the metal center. acs.orgacs.org

Pt(IV) complexes can participate in these catalytic cycles, often through an oxidative addition/reductive elimination pathway where the platinum center shuttles between Pt(II) and Pt(IV) states. The formation of strong Platinum-Carbon and Platinum-Hydrogen bonds makes this process thermodynamically feasible. acs.org Research has demonstrated the catalytic formation of C-O, C-C, and C-B bonds via C-H activation using platinum-based systems. researchgate.netacs.org

| Reaction Type | Substrate | Product | Catalyst System | Key Finding |

| Alkane Oxidation | Methane | Methyl bisulfate | Pt(II)/Pt(IV) | Catalytic oxidation of methane in oleum. |

| Arene Borylation | Benzene | Phenylboronic ester | Pt(II) complex | Functionalization of C-H bonds in arenes. |

| Alkane Hydroxylation | Ethane (B1197151) | Ethanol | Pt catalyst | Selective oxidation with a suitable oxidant. |

Hydroarylation and Hydrosilylation Reactions

Hydroarylation: This reaction involves the addition of a C-H bond of an arene across an unsaturated C-C bond. Platinum catalysts have shown significant promise for intramolecular hydroarylation, enabling the synthesis of complex cyclic structures. acs.orgacs.orgnih.gov For example, PtCl2 can catalyze the cyclization of 1-(indol-2-yl)-2,3-allenols to form carbazoles. acs.org Mechanistic studies suggest that these reactions can proceed through an endo-dig cyclization pathway. nih.govresearchgate.net Homogeneous platinum complexes can catalyze the hydroarylation of unactivated olefins, with the catalytic cycle involving key steps of aryl-olefin insertion at a Pt(II) center and C-H bond activation of the arene. researchgate.net

Hydrosilylation: The addition of a Si-H bond across a double or triple bond is one of the most significant industrial applications of homogeneous platinum catalysis, essential for the production of silicones and organosilicon compounds. qualitas1998.netrsc.orgmdpi.com Pt(IV) compounds like chloroplatinic acid (Speier's catalyst) are effective pre-catalysts, which are reduced to Pt(0) to initiate the catalytic cycle. qualitas1998.net The generally accepted Chalk-Harrod mechanism involves oxidative addition of the silane (B1218182) to the platinum center, coordination of the olefin, insertion into the Pt-H bond, and finally, reductive elimination of the alkylsilane product. mdpi.comacs.org

| Substrate | Silane | Catalyst | Product Type | Selectivity |

| 1-Octene | Trichlorosilane | Karstedt's Catalyst | 1-Silyloctane | Anti-Markovnikov |

| Phenylacetylene | Triethylsilane | Pt/TiO₂ | (E)-β-styrylsilane | β(E)-isomer |

| 1-Hexene | Dimethylphenylsilane | Pt(PPh₃)₄ | 1-Silylhexane | Linear product |

Role of Sulfate (B86663) and Methanide (B1207047) Ligands in Catalytic Cycle Mechanisms

The ligands coordinated to the platinum center are not mere spectators; they actively influence every step of the catalytic cycle. The electronic and steric properties of ligands like sulfate (SO₄²⁻) and methanide (CH₃⁻) dictate the generation of the active catalyst, its stability, and its ultimate activity and selectivity. researchgate.netorganic-chemistry.org

Active Site Generation and Catalyst Deactivation Pathways

Active Site Generation: The catalytically active species in many platinum-catalyzed reactions is a coordinatively unsaturated, low-valent Pt(0) or Pt(II) complex. Pt(IV) complexes, such as analogs of Platinum(4+) sulfate methanide, serve as stable precursors. The generation of the active site typically involves the reductive elimination of ligands from the Pt(IV) center. For instance, the methanide ligands could be eliminated as ethane (CH₃-CH₃), or through reaction with a hydrosilane, reducing the platinum to a lower oxidation state. The sulfate ligand, being a potentially coordinating anion, could either remain in the coordination sphere or dissociate to create a vacant site for substrate binding. researchgate.netwikipedia.org The generation of multi-site platinum ensembles can also boost catalytic activity by synergistically accelerating the activation of reactants. nih.gov

Catalyst Deactivation: The lifetime of a homogeneous catalyst is often limited by deactivation pathways. mdpi.com A common deactivation route for platinum catalysts is the formation of inactive platinum colloids or "platinum black" through aggregation. mdpi.comacs.org Other pathways include irreversible oxidation of the platinum center to an inactive state, particularly in oxidation reactions, or the formation of strongly bound complexes with products or impurities that block the active site. tue.nlresearchgate.netosti.gov The formation of carbonaceous deposits (coking) is a major cause of deactivation, especially in gas-phase reactions like dehydrogenation. researchgate.netresearchgate.net The choice of ligands and reaction conditions is critical to suppress these deactivation mechanisms and prolong catalyst life.

Ligand Influence on Selectivity and Activity

The sulfate and methanide ligands in a Pt(IV) complex would exert distinct electronic and steric influences on the catalyst's performance.

Sulfate Ligand: The sulfate anion is a versatile ligand that can coordinate to metal centers in various modes (monodentate, bidentate, bridging). researchgate.netwikipedia.org Its presence in the coordination sphere can influence the Lewis acidity of the platinum center. As a moderately coordinating ligand, it could be displaced to open up a coordination site for the substrate, a key step in many catalytic cycles. In some biological systems, the sulfur moiety of a compound is directly involved in its catalytic reactivity. nih.gov Its role could be to stabilize the Pt(IV) precursor or to modulate the electronic properties of the active catalyst after reduction.

The interplay between a potentially labile, electron-withdrawing sulfate ligand and strongly-donating, covalently bound methanide ligands would create a unique electronic environment at the platinum center, offering opportunities to tune its catalytic properties for specific applications.

Heterogenization Strategies for Platinum(IV) Catalysts

The heterogenization of homogeneous metal complexes onto solid supports is a well-established approach to bridge the gap between homogeneous and industrially preferred heterogeneous catalysis. rsc.org This involves anchoring the active catalytic species onto a solid matrix, which can range from inorganic oxides to organic polymers and porous materials like metal-organic frameworks (MOFs). The choice of support and the method of immobilization are crucial as they can significantly influence the catalyst's performance, including its activity, selectivity, and longevity.

One of the key challenges in heterogenizing molecular catalysts is to maintain the well-defined nature of the active sites, which is responsible for their high selectivity and activity in homogeneous systems. mit.edu Surface organometallic chemistry (SOMC) is a powerful technique for creating well-defined, single-site heterogeneous catalysts by reacting organometallic complexes with the surface of a support material. nih.gov

Immobilization on Polymeric Supports

Polymeric materials offer a versatile platform for the immobilization of Platinum(IV) complexes. The functional groups present on the polymer backbone can be tailored to covalently bind or electrostatically interact with the platinum catalyst. For instance, poly-4-vinylpyridine has been utilized as a matrix to immobilize Platinum(IV) complexes for the oxygenation of toluene (B28343) at low temperatures and atmospheric pressure. xjournals.com The polymer acts as a solid ligand, coordinating to the platinum center and preventing its aggregation and deactivation.

Table 1: Examples of Polymer-Supported Platinum(IV) Catalysts

| Catalyst Precursor | Polymer Support | Immobilization Method | Application | Reference |

| Platinum(IV) complex | Poly-4-vinylpyridine | Coordination | Toluene oxygenation | xjournals.com |

Anchoring on Inorganic Oxides

Inorganic oxides such as silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and titania (TiO₂) are widely used as catalyst supports due to their high surface area, mechanical stability, and thermal resistance. The surface hydroxyl groups on these oxides can be functionalized to covalently anchor platinum complexes. Techniques like surface organometallic chemistry (SOMC) allow for the controlled reaction of organometallic precursors with the support surface, leading to well-defined, isolated active sites. nih.gov

For example, platinum hydride complexes, which are known for their catalytic performance in various reactions, can be immobilized on Brønsted acidic supports like SiO₂–Al₂O₃. nih.gov This approach helps to prevent the deactivation of the catalyst through dimerization, a common issue in homogeneous catalysis. nih.gov

Table 2: Platinum Catalysts Supported on Inorganic Oxides

| Platinum Species | Support Material | Preparation Method | Key Findings | Reference |

| Platinum Hydride Complex | SiO₂–Al₂O₃, SBA-15 | Surface Organometallic Chemistry (SOMC) | Prevents catalyst dimerization and allows for reusability. | nih.gov |

Entrapment within Metal-Organic Frameworks (MOFs)